S-(Thiobenzoyl)thioglycolic acid

Description

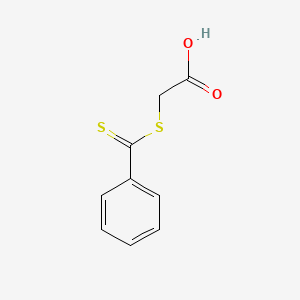

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenecarbonothioylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEIANFIOZTEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240972 | |

| Record name | ((Phenylthioxomethyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-91-6 | |

| Record name | S-(Thiobenzoyl)thioglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Phenylthioxomethyl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 942-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 942-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((Phenylthioxomethyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(phenylthioxomethyl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of S-(Thiobenzoyl)thioglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

S-(Thiobenzoyl)thioglycolic acid, also known as (thiobenzoylthio)acetic acid, is a significant organic compound with the chemical formula C₉H₈O₂S₂.[1] It is distinguished by the presence of a thiobenzoyl group linked to thioglycolic acid, a structure that imparts unique reactivity and utility.[2] This compound serves as a critical intermediate in organic synthesis, particularly for sulfur-containing molecules, and sees application in polymer chemistry, analytical chemistry, and the pharmaceutical industry.[1][3] Its derivatives, for instance, are being explored for their therapeutic potential in cancer treatment.[1] This guide provides an in-depth overview of its physical properties, the experimental methods used to determine them, and its key chemical applications.

Core Physical and Chemical Properties

The physical characteristics of S-(Thiobenzoyl)thioglycolic acid are foundational to its handling, storage, and application in various chemical environments. These properties have been determined through a combination of experimental measurements and computational predictions.

Data Presentation of Physical Properties

The quantitative physical and chemical data for S-(Thiobenzoyl)thioglycolic acid are summarized in the table below for clarity and comparative reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂S₂ | [1][2][3] |

| Molecular Weight | 212.29 g/mol | [2][3][4] |

| Appearance | Orange to dark red crystalline powder | [2][3][5] |

| Melting Point | 125-127 °C | [1][3][4][5][6][7] |

| 128 °C | [1][8] | |

| 122-124 °C | [1] | |

| 126-130 °C | [8] | |

| Boiling Point | 375.5 ± 44.0 °C at 760 mmHg (Predicted) | [1][2][5] |

| Density | 1.4 ± 0.1 g/cm³ | [1][2][6] |

| 1.379 ± 0.06 g/cm³ (Predicted) | [1][5] | |

| Solubility | Soluble in acetone (B3395972) (25 mg/mL, clear solution) | [1][5][7] |

| Soluble in methanol | [8] | |

| Slightly soluble in water | [5] | |

| pKa | 2.91 ± 0.10 (Predicted) | [5] |

| Refractive Index | 1.673 | [1][5][6] |

| Flash Point | 180.9 °C | [1][5][6] |

| Vapor Pressure | 2.63 x 10⁻⁶ mmHg at 25°C | [1][5] |

| CAS Number | 942-91-6 | [1][2][3] |

Stability and Storage

S-(Thiobenzoyl)thioglycolic acid demonstrates excellent long-term stability when stored at room temperature in sealed containers.[1] For optimal shelf life and to prevent gradual decomposition, storage at temperatures below 15°C in a cool, dark place is recommended.[1][8]

Experimental Protocols for Property Determination

The following sections describe generalized methodologies for determining the key physical properties of organic solids like S-(Thiobenzoyl)thioglycolic acid.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of dry S-(Thiobenzoyl)thioglycolic acid crystalline powder is finely crushed and packed into a capillary tube to a height of approximately 3 mm.[9]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, such as a Vernier melt station or a similar device.[9]

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is the melting point.[9] For a pure substance, this range is typically narrow.

-

Disposal: The used capillary tube is disposed of in a designated glass waste container.[9]

Solubility Assessment

Solubility tests provide insight into the polarity of a molecule and the types of intermolecular forces it can form.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, hexane) are selected for testing.[10]

-

Procedure: A small, measured amount of S-(Thiobenzoyl)thioglycolic acid (e.g., 25 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).[5][11]

-

Mixing and Observation: The mixture is agitated by tapping or stirring to encourage dissolution.[11] The sample is observed to determine if it dissolves completely, partially, or not at all. The formation of a clear solution indicates solubility.[1][5]

-

pH Test for Aqueous Solutions: If the compound is water-soluble, the resulting solution is tested with pH paper. An acidic pH would be expected due to the carboxylic acid group.[11]

Boiling Point Determination (Predicted)

While the boiling point is primarily predicted for this compound due to its high value and potential for decomposition, a general experimental method is outlined below.

Methodology (Simple Distillation):

-

Apparatus Setup: A simple distillation apparatus is assembled under a fume hood. This includes a round-bottom flask, a heating mantle, a condenser, a thermometer placed correctly to measure the vapor temperature, and a collection flask.[9]

-

Procedure: A sample of the substance is placed in the round-bottom flask and heated.[9]

-

Measurement: The temperature is monitored. The boiling point is the stable temperature at which the liquid's vapor is in equilibrium with the liquid, observed as the vapor condenses on the thermometer bulb.[9] This method is more suited for liquids and may not be ideal for high-melting-point solids.

Chemical Synthesis and Applications

S-(Thiobenzoyl)thioglycolic acid is not only characterized by its physical properties but also by its versatile chemical reactivity, which is leveraged in several important applications.

Synthesis of S-(Thiobenzoyl)thioglycolic Acid

The primary synthesis route involves a direct reaction between thioglycolic acid and a thiobenzoylating agent.[1][2]

Caption: General synthesis scheme for S-(Thiobenzoyl)thioglycolic acid.

This reaction is typically performed under controlled temperature conditions, often with reflux, and may be enhanced by the use of a base catalyst to facilitate the nucleophilic substitution.[1][2] Purification is commonly achieved through recrystallization.[2]

Application in RAFT Polymerization

A prominent application of S-(Thiobenzoyl)thioglycolic acid is its use as a chain-transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2] This process allows for the synthesis of polymers with controlled molecular weights and complex architectures.[2]

Caption: Workflow of RAFT polymerization using S-(Thiobenzoyl)thioglycolic acid (TBTGA).

In this mechanism, the thiocarbonyl group (C=S) of the RAFT agent plays a crucial role in mediating the polymerization process, allowing for the "living" characteristics of the polymer chain growth.[2] It has been successfully employed in the polymerization of monomers like styrene, methyl methacrylate, and butyl acrylate.

References

- 1. Buy S-(Thiobenzoyl)thioglycolic acid | 942-91-6 [smolecule.com]

- 2. S-(Thiobenzoyl)thioglycolic acid (942-91-6) for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. S-(Thiobenzoyl)thioglycolic acid [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. S-(Thiobenzoyl)thioglycolic acid 99 942-91-6 [sigmaaldrich.com]

- 8. S-(Thiobenzoyl)thioglycolic Acid | 942-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. en.uoalfarahidi.edu.iq [en.uoalfarahidi.edu.iq]

An In-depth Technical Guide to S-(Thiobenzoyl)thioglycolic Acid for Researchers and Drug Development Professionals

An Introduction to a Versatile Thiocarbonyl Compound

S-(Thiobenzoyl)thioglycolic acid, a thiocarbonyl compound, is a significant molecule in the realms of organic synthesis, polymer chemistry, and holds potential in the pharmaceutical industry. Its unique structural features, combining a thiobenzoyl group with thioglycolic acid, impart a range of chemical reactivities and biological activities. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on experimental details and data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

S-(Thiobenzoyl)thioglycolic acid is characterized by a benzene (B151609) ring attached to a thiocarbonyl group (C=S), which is in turn linked to a sulfur atom of a thioglycolic acid moiety. This structure bestows upon the molecule both aromatic and acidic properties, as well as the reactivity associated with the dithioester functional group.

dot

Caption: Chemical structure of S-(Thiobenzoyl)thioglycolic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 942-91-6[1] |

| IUPAC Name | 2-(benzenecarbonothioylsulfanyl)acetic acid[2] |

| Molecular Formula | C₉H₈O₂S₂[1] |

| Molecular Weight | 212.29 g/mol [1] |

| SMILES | O=C(O)CSC(=S)c1ccccc1 |

| InChI | InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |

Physicochemical Properties

The physical and chemical properties of S-(Thiobenzoyl)thioglycolic acid are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Orange to brown to dark red crystalline powder | [3] |

| Melting Point | 125-128 °C | [3] |

| Boiling Point (Predicted) | 375.5 ± 44.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and methanol.[3] | |

| pKa (Predicted) | 2.91 ± 0.10 | [4] |

Synthesis of S-(Thiobenzoyl)thioglycolic Acid

The primary route for the synthesis of S-(Thiobenzoyl)thioglycolic acid involves the thiobenzoylation of thioglycolic acid.[3] While several variations exist, a common method is the reaction of thioglycolic acid with a benzoyl chloride derivative in the presence of a base.[3]

Experimental Protocol: Synthesis via Thiobenzoylation

This protocol describes a general procedure for the synthesis of S-(Thiobenzoyl)thioglycolic acid. Researchers should optimize conditions based on their specific starting materials and desired scale.

Materials:

-

Thioglycolic acid

-

Benzoyl chloride or a suitable derivative

-

An appropriate base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thioglycolic acid in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the base to the solution while stirring.

-

In a separate flask, prepare a solution of benzoyl chloride in the anhydrous solvent.

-

Add the benzoyl chloride solution dropwise to the thioglycolic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain S-(Thiobenzoyl)thioglycolic acid as a crystalline solid.[3]

dot

Caption: General workflow for the synthesis of S-(Thiobenzoyl)thioglycolic acid.

Spectroscopic Data

Table 3: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-8.0 ppm), methylene (B1212753) protons adjacent to sulfur and carbonyl groups (singlet, ~4.0-4.5 ppm), carboxylic acid proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (~125-135 ppm), thiocarbonyl carbon (~210-220 ppm), carbonyl carbon (~170-180 ppm), methylene carbon (~35-45 ppm). |

| FT-IR (cm⁻¹) | C=O stretch (carboxylic acid, ~1700), C=S stretch (~1200-1250), O-H stretch (broad, ~2500-3300), C-S stretch (~600-800), aromatic C-H and C=C stretches. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 212. Fragmentation patterns would likely involve loss of COOH, SH, and cleavage of the thioester bond. |

Applications in Research and Development

S-(Thiobenzoyl)thioglycolic acid is a versatile reagent with applications spanning various scientific disciplines.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

One of the most significant applications of S-(Thiobenzoyl)thioglycolic acid is as a chain transfer agent (CTA) in RAFT polymerization.[3] This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The thiocarbonylthio group of S-(Thiobenzoyl)thioglycolic acid plays a crucial role in mediating the polymerization process.[3]

Experimental Protocol: RAFT Polymerization of Styrene (B11656) (Representative)

This protocol provides a general procedure for the RAFT polymerization of styrene using S-(Thiobenzoyl)thioglycolic acid as the CTA.

Materials:

-

Styrene (monomer, freshly distilled)

-

S-(Thiobenzoyl)thioglycolic acid (CTA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a Schlenk flask, combine styrene, S-(Thiobenzoyl)thioglycolic acid, and AIBN in the chosen solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be calculated accordingly.

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

-

Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them (e.g., by ¹H NMR or gravimetry).

-

To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

Characterize the polymer for molecular weight (e.g., by GPC) and structure (e.g., by ¹H NMR).

dot

Caption: Workflow for RAFT polymerization using S-(Thiobenzoyl)thioglycolic acid.

Organic Synthesis

S-(Thiobenzoyl)thioglycolic acid serves as a valuable building block in organic synthesis for the introduction of the thiobenzoyl group. It can be used to prepare various sulfur-containing compounds, including N-thiobenzoyl derivatives of amino acids and thioesters.[2]

Potential in Drug Development

Derivatives of S-(Thiobenzoyl)thioglycolic acid have garnered interest for their potential therapeutic applications, particularly in oncology.[2] The compound itself is a precursor to elesclomol, a small-molecule agent that induces oxidative stress in cancer cells.[2]

Signaling Pathway: Induction of Oxidative Stress and Apoptosis

Research suggests that the biological activity of S-(Thiobenzoyl)thioglycolic acid and its derivatives is linked to their ability to modulate the redox state within cells, leading to oxidative stress and subsequently apoptosis (programmed cell death).[2]

The proposed mechanism involves the generation of reactive oxygen species (ROS). An excess of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with the mitochondrial electron transport chain or inhibit antioxidant enzymes, leading to an accumulation of ROS.

This increase in intracellular ROS can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can lead to the downstream activation of caspases, a family of proteases that are key executioners of apoptosis.

dot

Caption: Proposed signaling pathway for apoptosis induction.

Safety and Handling

S-(Thiobenzoyl)thioglycolic acid is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of S-(Thiobenzoyl)thioglycolic acid for researchers and professionals. The detailed information on its structure, properties, synthesis, and applications, including experimental considerations, is intended to facilitate its effective use in the laboratory and in the development of new technologies and therapeutics.

References

Synthesis of S-(Thiobenzoyl)thioglycolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of S-(Thiobenzoyl)thioglycolic acid, a crucial reagent in organic chemistry, particularly as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This document outlines the primary synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Overview of Synthetic Strategies

The most prevalent and well-documented method for the synthesis of S-(Thiobenzoyl)thioglycolic acid involves a two-step process. The initial step is the formation of a dithiobenzoate salt, which is then subsequently reacted with an acetic acid derivative. An established and reliable procedure is the reaction of benzotrichloride (B165768) with a sulfide (B99878) source to generate potassium dithiobenzoate, followed by reaction with chloroacetic acid.[2]

Alternative, though less common, synthetic routes have also been reported. These include the reaction of phenylmagnesium bromide with carbon disulfide to form a Grignard-derived dithiobenzoate intermediate, or the condensation of benzaldehyde (B42025) with hydrogen polysulfides.[2] However, the benzotrichloride method is often preferred due to its convenience and relatively high yield.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of S-(Thiobenzoyl)thioglycolic acid via the benzotrichloride route, as detailed in the subsequent experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Potassium Hydroxide (B78521) (85%) | 114 g (1.73 mol) | [2] |

| Benzotrichloride | 49 g (0.25 mol) | [2] |

| Chloroacetic Acid | 33.1 g (0.35 mol) | [2] |

| Sodium Bicarbonate | 29.4 g (0.35 mol) | [2] |

| Solvents | ||

| 90% Ethanol | 400 ml | [2] |

| Water | 200 ml | [2] |

| Chloroform (for crystallization) | ~120 ml | [2] |

| Petroleum Ether (60-80°C, for crystallization) | 60-80 ml | [2] |

| Reaction Conditions | ||

| Temperature (Benzotrichloride addition) | 60°C | [2] |

| Reflux Time (after Benzotrichloride addition) | 30 minutes | [2] |

| Reflux Time (after Chloroacetic acid addition) | 5 minutes | [2] |

| Product Information | ||

| Yield | 42-45 g (79-85%) | [2] |

| Melting Point | 125-128°C | [1] |

| Appearance | Deep-scarlet crystalline precipitate | [2] |

Detailed Experimental Protocol

This protocol is adapted from a well-established synthetic procedure.[2]

Materials:

-

Potassium hydroxide (85%)

-

90% Ethanol

-

Hydrogen sulfide gas

-

Benzotrichloride

-

Chloroacetic acid

-

Sodium bicarbonate

-

Concentrated hydrochloric acid

-

Chloroform

-

Petroleum ether (boiling range 60-80°C)

-

Nitrogen gas

-

Ice

Equipment:

-

1-liter three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and filter flask

-

Apparatus for crystallization

Procedure:

Step 1: Preparation of Potassium Dithiobenzoate Solution

-

In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, dissolve 114 g (1.73 mol) of 85% potassium hydroxide in 400 ml of 90% ethanol.

-

Saturate the stirred solution with hydrogen sulfide gas. The completion of saturation is indicated by the solution becoming acidic.

-

Displace the air in the apparatus with a stream of nitrogen.

-

Warm the solution to approximately 45-50°C.

-

Add 49 g (35 ml, 0.25 mol) of benzotrichloride dropwise through the condenser from a dropping funnel at a rate that maintains the reaction temperature at approximately 60°C. This addition should take about 1-1.5 hours. The reaction mixture will turn a deep red color.

Step 2: Formation of S-(Thiobenzoyl)thioglycolic Acid

-

After the addition of benzotrichloride is complete, gently reflux the deep-red suspension for 30 minutes.

-

Prepare a solution of sodium chloroacetate (B1199739) by neutralizing 33.1 g (0.35 mol) of chloroacetic acid in 200 ml of water with 29.4 g (0.35 mol) of solid sodium bicarbonate.

-

Rapidly add the sodium chloroacetate solution through the condenser to the reaction mixture.

-

Heat the stirred mixture to boiling and reflux for 5 minutes.

Step 3: Isolation and Purification

-

Pour the resulting brownish-red suspension into a 2-liter beaker containing 750-1000 g of ice.

-

Slowly acidify the turbid orange solution with approximately 50 ml of concentrated hydrochloric acid, with good stirring, until it is acidic to Congo red.

-

A deep-scarlet crystalline precipitate will form. Allow the mixture to stand at 0°C for 30 minutes.

-

Collect the precipitate by suction filtration and wash it with small portions of water.

-

Air-dry the product.

-

For purification, dissolve the crude product in approximately 120 ml of boiling chloroform.

-

Filter the hot solution and add 60-80 ml of hot petroleum ether (60-80°C boiling range) to the filtrate to induce crystallization.

-

Allow the solution to cool, and collect the purified crystals of S-(Thiobenzoyl)thioglycolic acid by filtration.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.

Caption: Overall experimental workflow for the synthesis of S-(Thiobenzoyl)thioglycolic acid.

Caption: Simplified reaction scheme for the synthesis of S-(Thiobenzoyl)thioglycolic acid.

References

The Solubility Profile of S-(Thiobenzoyl)thioglycolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(Thiobenzoyl)thioglycolic acid, a compound of interest in organic synthesis and polymer chemistry, presents a solubility profile that is critical for its application in various research and development endeavors. This technical guide provides a comprehensive overview of the known solubility characteristics of S-(Thiobenzoyl)thioglycolic acid in a range of common laboratory solvents. Understanding its solubility is paramount for designing synthetic routes, formulating solutions for analytical studies, and developing its potential in areas such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for its synthesis and solubility determination, and provides visual representations of key processes.

Data Presentation: Solubility of S-(Thiobenzoyl)thioglycolic Acid

The solubility of S-(Thiobenzoyl)thioglycolic acid is influenced by the polarity of the solvent and its capacity for hydrogen bonding. The following table summarizes the available data. It is important to note that quantitative data is limited, and much of the information is qualitative. Further experimental validation is recommended for specific applications.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Observations | Source(s) |

| Acetone | Ketone | 25 mg/mL | Soluble | Forms a clear solution. | [1][2][3] |

| Methanol | Alcohol | Data not available | Soluble | - | [4] |

| Ethanol | Alcohol | Data not available | More soluble than in water | - | [1] |

| Diethyl Ether | Ether | Data not available | More soluble than in water | - | [1] |

| Water | Protic | Data not available | Slightly soluble | Limited solubility at room temperature. | [1] |

| Toluene | Aromatic Hydrocarbon | Data not available | Soluble (inferred) | Used as a solvent in RAFT polymerization involving this agent. | |

| Supercritical CO2 | - | Data not available | Soluble (inferred) | Used as a medium in RAFT polymerization involving this agent. | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data not available | Soluble (inferred) | Expected to be a good solvent based on chemical properties. | |

| Dimethylformamide (DMF) | Amide | Data not available | Soluble (inferred) | Expected to be a good solvent based on chemical properties. |

Experimental Protocols

Synthesis of S-(Thiobenzoyl)thioglycolic Acid

Two primary methods for the synthesis of S-(Thiobenzoyl)thioglycolic acid are reported in the literature. The following protocols are generalized procedures based on these methods.

Method 1: From Thioglycolic Acid and Thiobenzoyl Chloride

This is the most common approach, involving the reaction of thioglycolic acid with a thiobenzoyl chloride derivative.[5]

-

Materials: Thioglycolic acid, Thiobenzoyl chloride, a suitable base (e.g., pyridine (B92270) or triethylamine), an appropriate organic solvent (e.g., diethyl ether or dichloromethane), distilled water, drying agent (e.g., anhydrous magnesium sulfate), and purification solvents (e.g., for recrystallization).

-

Procedure:

-

In a round-bottom flask, dissolve thioglycolic acid in the chosen organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the base to the solution with continuous stirring.

-

In a separate flask, prepare a solution of thiobenzoyl chloride in the same organic solvent.

-

Add the thiobenzoyl chloride solution dropwise to the cooled thioglycolic acid solution.

-

Allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution, water, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude S-(Thiobenzoyl)thioglycolic acid by recrystallization from an appropriate solvent system.

-

Method 2: From Thioctoyl Chloride and Ethanethiol (B150549)

An alternative synthesis route involves the reaction of thioctoyl chloride with ethanethiol.[1]

-

Materials: Thioctoyl chloride, Ethanethiol, a suitable base, and an appropriate solvent.

-

Procedure:

-

Combine thioctoyl chloride and ethanethiol in a reaction vessel containing the chosen solvent.

-

Add a base to facilitate the reaction.

-

Heat the reaction mixture under controlled conditions for a sufficient period.

-

After the reaction is complete, follow a suitable workup procedure to isolate the crude product.

-

Purify the crude product, for example, by column chromatography or recrystallization.

-

Determination of Solubility

The following is a general protocol for determining the solubility of S-(Thiobenzoyl)thioglycolic acid in a given solvent.

-

Materials: S-(Thiobenzoyl)thioglycolic acid, a range of solvents of interest, analytical balance, volumetric flasks, a constant temperature bath or shaker, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of S-(Thiobenzoyl)thioglycolic acid to a known volume of each solvent in separate sealed vials.

-

Equilibrate the vials in a constant temperature bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, carefully filter the solutions to remove any undissolved solid.

-

Prepare a series of dilutions of the clear, saturated filtrate with the respective solvent.

-

Measure the concentration of S-(Thiobenzoyl)thioglycolic acid in each diluted sample using a pre-calibrated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer or by using an HPLC with a suitable detector).

-

Calculate the concentration of the saturated solution based on the dilutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of S-(Thiobenzoyl)thioglycolic acid.

Caption: Workflow for the synthesis of S-(Thiobenzoyl)thioglycolic acid.

Caption: Experimental workflow for determining solubility.

References

- 1. chembk.com [chembk.com]

- 2. S-(Thiobenzoyl)thioglycolic acid 99 942-91-6 [sigmaaldrich.com]

- 3. S-(Thiobenzoyl)thioglycolic acid 99 942-91-6 [sigmaaldrich.com]

- 4. S-(Thiobenzoyl)thioglycolic Acid | 942-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. S-(Thiobenzoyl)thioglycolic acid (942-91-6) for sale [vulcanchem.com]

S-(Thiobenzoyl)thioglycolic Acid: A Technical Guide for RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of S-(Thiobenzoyl)thioglycolic acid (TBTGA) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. TBTGA is a versatile dithiobenzoate-class RAFT agent utilized to control the polymerization of a range of monomers, enabling the synthesis of well-defined polymers with controlled molecular weights and complex architectures.

Physicochemical and Structural Characteristics

S-(Thiobenzoyl)thioglycolic acid is a crystalline solid, appearing as an orange to brown powder.[1] Its structure features a thiobenzoyl group and a thioglycolic acid moiety, which are key to its function in RAFT polymerization. The thiocarbonyl (C=S) group is central to the RAFT process, while the carboxylic acid group offers a site for further chemical modification.[1]

Table 1: Physicochemical Properties of S-(Thiobenzoyl)thioglycolic Acid

| Property | Value |

| Molecular Formula | C₉H₈O₂S₂ |

| Molecular Weight | 212.29 g/mol |

| Appearance | Orange to brown to dark red crystalline powder[1] |

| Melting Point | 125-128 °C[1] |

| Boiling Point | 375.5 ± 44.0 °C at 760 mmHg[1] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Solubility | Soluble in organic solvents such as acetone[1] |

Synthesis of S-(Thiobenzoyl)thioglycolic Acid

The most common method for synthesizing S-(Thiobenzoyl)thioglycolic acid is through a thiobenzoylation reaction.[1] This typically involves the reaction of thioglycolic acid with a benzoyl chloride derivative in the presence of a base.[1] An alternative route involves the reaction of thiobenzoyl chloride with ethanethiol.

Experimental Protocol: Synthesis via Thiobenzoylation (Representative)

Materials:

-

Thioglycolic acid

-

Benzoyl chloride

-

A suitable base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)

-

Hydrochloric acid (for workup)

-

Magnesium sulfate (B86663) (for drying)

Procedure:

-

Dissolve thioglycolic acid and the base in the anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield S-(Thiobenzoyl)thioglycolic acid as a crystalline solid.[1]

Application in RAFT Polymerization

S-(Thiobenzoyl)thioglycolic acid serves as a chain transfer agent in RAFT polymerization, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] It is effective for controlling the polymerization of various monomers, particularly styrene (B11656) and acrylates.[2]

Mechanism of RAFT Polymerization

The RAFT process involves a series of addition-fragmentation equilibria where the growing polymer chains are reversibly transferred between active and dormant species. This dynamic equilibrium minimizes termination reactions and allows for the controlled growth of polymer chains.

Monomer Compatibility and Chain Transfer Efficiency

Table 2: Qualitative Monomer Compatibility of S-(Thiobenzoyl)thioglycolic Acid

| Monomer Class | Example Monomers | Control Efficiency |

| Styrenics | Styrene | Good |

| Acrylates | Butyl Acrylate (B77674) | Good |

| Methacrylates | Methyl Methacrylate (B99206) | Poor to Moderate |

Experimental Protocols for RAFT Polymerization

The following are representative protocols for the RAFT polymerization of styrene and butyl acrylate using S-(Thiobenzoyl)thioglycolic acid. The exact conditions, such as the ratio of monomer to RAFT agent and initiator, temperature, and reaction time, should be optimized for the desired molecular weight and polymer characteristics.

RAFT Polymerization of Styrene

Materials:

-

Styrene (inhibitor removed)

-

S-(Thiobenzoyl)thioglycolic acid (TBTGA)

-

2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

-

Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)

Procedure:

-

In a Schlenk flask, dissolve the desired amounts of TBTGA and AIBN in the chosen solvent.

-

Add the purified styrene to the flask. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be carefully chosen (e.g., 200:1:0.2 for a target degree of polymerization of 200).

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion (e.g., by ¹H NMR or gravimetry) and the evolution of molecular weight and polydispersity (by gel permeation chromatography, GPC).

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

RAFT Polymerization of Butyl Acrylate

The protocol for butyl acrylate is similar to that for styrene, with potential adjustments to the solvent and reaction temperature.

Materials:

-

Butyl acrylate (inhibitor removed)

-

S-(Thiobenzoyl)thioglycolic acid (TBTGA)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Anhydrous solvent (e.g., ethyl acetate (B1210297) or toluene)

Procedure:

-

Follow steps 1-3 as for the polymerization of styrene, using butyl acrylate as the monomer.

-

The reaction temperature for acrylate polymerization is often in the range of 60-70 °C.

-

Monitor the reaction as described in step 5 for styrene polymerization.

-

Quench the reaction and isolate the polymer by precipitation in a suitable non-solvent (e.g., cold methanol (B129727) or a hexane/methanol mixture).

-

Dry the resulting poly(butyl acrylate) under vacuum.

References

S-(Thiobenzoyl)thioglycolic Acid: A Technical Guide to its Application in Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Controlled Polymerization

In the realm of polymer science, the ability to dictate the molecular weight, architecture, and functionality of polymers with high precision is paramount. Controlled radical polymerization (CRP) techniques have revolutionized the field, offering a significant leap from conventional free-radical methods. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a highly versatile and robust method.[1] Its tolerance to a wide variety of monomers and reaction conditions makes it an invaluable tool in the synthesis of well-defined polymers for advanced applications, including drug delivery systems, biomaterials, and nanotechnology.

At the heart of the RAFT process lies the chain transfer agent (CTA), a molecule that reversibly deactivates propagating polymer chains, thereby controlling their growth. S-(Thiobenzoyl)thioglycolic acid, a dithiobenzoate derivative, is a highly effective RAFT agent that provides excellent control over the polymerization of a range of monomers. Its carboxylic acid functionality also offers a convenient handle for post-polymerization modification, allowing for the conjugation of biomolecules or other functional moieties. This guide provides an in-depth technical overview of S-(Thiobenzoyl)thioglycolic acid and its pivotal role in RAFT polymerization.

S-(Thiobenzoyl)thioglycolic Acid: A Profile

S-(Thiobenzoyl)thioglycolic acid is a crystalline solid that belongs to the dithiobenzoate class of RAFT agents. These agents are known for their high chain transfer constants, which lead to a rapid equilibrium between active and dormant polymer chains, resulting in polymers with low polydispersity indices (PDI).[1]

Table 1: Physicochemical Properties of S-(Thiobenzoyl)thioglycolic Acid

| Property | Value |

| Chemical Formula | C₉H₈O₂S₂ |

| Molecular Weight | 212.29 g/mol |

| Appearance | Orange to brown crystalline powder |

| Melting Point | 125-128 °C |

| Solubility | Soluble in many organic solvents |

The RAFT Mechanism: A Controlled Process

The RAFT process is a degenerative chain transfer process that operates via a sequence of addition and fragmentation steps. The general mechanism is illustrated below.

The process begins with the decomposition of a standard radical initiator. The resulting initiator radical reacts with a monomer unit to form a propagating radical. This propagating radical then adds to the C=S bond of the S-(Thiobenzoyl)thioglycolic acid (the RAFT agent), forming a dormant intermediate radical. This intermediate can then fragment, releasing either the initial propagating radical or the leaving group radical from the RAFT agent. This newly formed radical can then initiate the growth of a new polymer chain. This rapid exchange between active and dormant species ensures that all polymer chains grow at a similar rate, leading to a polymer population with a narrow molecular weight distribution.

Quantitative Data on Controlled Polymerization

The effectiveness of S-(Thiobenzoyl)thioglycolic acid as a RAFT agent is demonstrated by its ability to control the polymerization of various monomers, yielding polymers with predictable molecular weights and low polydispersity indices (PDI).

Table 2: RAFT Polymerization of Various Monomers using S-(Thiobenzoyl)thioglycolic Acid and Analogous Dithiobenzoates

| Monomer | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI | Reference |

| 2-Chloro-1,3-butadiene | 100:1:0.2 | Xylene | 60 | 4 | ~60 | ~16,000 | ~1.4 | [2] |

| Styrene (Representative) | 200:1:0.1 | Toluene | 110 | 16 | 55 | 14,400 | 1.04 | [3] |

| Methyl Methacrylate (Rep.) | 300:2:1 | Toluene | 60 | 15 | 91 | 18,900 | 1.3 | [4] |

| Butyl Acrylate (Rep.) | 100:1:0.2 | Anisole | 60 | 8 | >85 | - | <1.2 | [5] |

Detailed Experimental Protocols

Synthesis of S-(Thiobenzoyl)thioglycolic Acid

This protocol describes a general method for the synthesis of S-(Thiobenzoyl)thioglycolic acid.

Materials:

-

Thioglycolic acid

-

Benzoyl chloride

-

A suitable base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thioglycolic acid in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the base to the solution while stirring.

-

In a separate flask, prepare a solution of benzoyl chloride in the anhydrous solvent.

-

Add the benzoyl chloride solution dropwise to the thioglycolic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure S-(Thiobenzoyl)thioglycolic acid.

General Procedure for RAFT Polymerization

This protocol outlines a typical procedure for the RAFT polymerization of a vinyl monomer using S-(Thiobenzoyl)thioglycolic acid as the CTA.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate, butyl acrylate)

-

S-(Thiobenzoyl)thioglycolic acid (CTA)

-

Radical initiator (e.g., AIBN or V-50)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum/inert gas line

Procedure:

-

To the Schlenk flask, add the monomer, S-(Thiobenzoyl)thioglycolic acid, and the initiator in the desired molar ratios.

-

Add the anhydrous solvent to achieve the desired monomer concentration.

-

Seal the flask with a rubber septum.

-

Deoxygenate the reaction mixture by subjecting it to several freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

-

Immerse the flask in a preheated oil bath at the desired reaction temperature.

-

Stir the reaction mixture for the specified time.

-

To monitor the polymerization, samples can be withdrawn at different time intervals using a degassed syringe. Monomer conversion can be determined by ¹H NMR spectroscopy or gravimetry. Molecular weight and PDI can be determined by size-exclusion chromatography (SEC).

-

To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Filter and dry the polymer under vacuum to a constant weight.

Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of a typical RAFT polymerization experiment and the key signaling (reaction) pathways involved.

Conclusion

S-(Thiobenzoyl)thioglycolic acid stands out as a highly efficient and versatile RAFT agent for the synthesis of well-defined polymers. Its ability to control the polymerization of a wide array of monomers, coupled with the potential for post-polymerization modification, makes it a valuable asset for researchers in polymer chemistry, materials science, and drug development. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical application, equipping scientists with the necessary knowledge to leverage this powerful tool in their research endeavors. The continued exploration of such controlled polymerization techniques will undoubtedly pave the way for the development of novel materials with unprecedented properties and functionalities.

References

- 1. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.aston.ac.uk [publications.aston.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers [mdpi.com]

Beyond Polymerization: A Technical Guide to the Diverse Applications of S-(Thiobenzoyl)thioglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

S-(Thiobenzoyl)thioglycolic acid, a compound widely recognized for its pivotal role as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, possesses a versatile chemical profile that extends its utility far beyond the realm of polymer synthesis. This in-depth technical guide explores the multifaceted applications of S-(Thiobenzoyl)thioglycolic acid, focusing on its significant contributions to organic synthesis, drug discovery, and analytical chemistry. This document provides a comprehensive overview of its use as a thiobenzoylation reagent, a precursor for bioactive molecules, its role in inducing cellular oxidative stress, and its potential in metal ion extraction and thiol detection, complete with available experimental details and quantitative data.

Organic Synthesis: A Versatile Thiobenzoylation Reagent

S-(Thiobenzoyl)thioglycolic acid serves as a highly effective reagent for thiobenzoylation, the process of introducing a thiobenzoyl group into a molecule.[1] This functionality is crucial for the synthesis of various organic compounds, particularly in the modification of amino acids and the preparation of thioesters.

Synthesis of N-Thiobenzoylamino Acids

The reaction of S-(Thiobenzoyl)thioglycolic acid with amino acids provides a straightforward method for the preparation of N-Thiobenzoylamino acids.[1] These modified amino acids are valuable building blocks in medicinal chemistry and peptide synthesis.

Experimental Protocol: General Synthesis of N-Thiobenzoylamino Acids

-

Reactants: S-(Thiobenzoyl)thioglycolic acid, Amino Acid (e.g., DL-threonine), a suitable base (e.g., pyridine (B92270) or triethylamine), and an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Procedure:

-

Dissolve the amino acid and the base in the chosen solvent.

-

Add S-(Thiobenzoyl)thioglycolic acid to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture would be worked up to isolate the N-Thiobenzoylamino acid. This typically involves extraction and purification by chromatography.

-

Preparation of Thiobenzoic Acid O-esters

S-(Thiobenzoyl)thioglycolic acid can also be utilized in the synthesis of Thiobenzoic acid O-esters through its reaction with alkoxides.[2]

Experimental Workflow: Synthesis of Thiobenzoic Acid O-esters

Caption: Workflow for the synthesis of Thiobenzoic Acid O-esters.

Drug Development and Bioactive Molecules

The unique structural features of S-(Thiobenzoyl)thioglycolic acid make it a valuable precursor in the synthesis of pharmacologically active compounds, most notably the anticancer agent elesclomol (B1671168).[3] Furthermore, its derivatives have been investigated for their potential to induce oxidative stress and apoptosis in cancer cells.[3]

Precursor to the Anticancer Drug Elesclomol

Elesclomol is an investigational drug that has shown potent anticancer activity by inducing high levels of reactive oxygen species (ROS) in cancer cells.[4] S-(Thiobenzoyl)thioglycolic acid is a key starting material in the synthesis of this promising therapeutic agent.[3]

Logical Relationship: S-(Thiobenzoyl)thioglycolic Acid to Elesclomol

Caption: Role of S-(Thiobenzoyl)thioglycolic acid in Elesclomol synthesis.

Induction of Oxidative Stress and Apoptosis

Derivatives of S-(Thiobenzoyl)thioglycolic acid have been studied for their ability to modulate the redox state within cells, leading to oxidative stress and subsequent apoptosis, a programmed cell death mechanism.[3] This property is of significant interest in the development of novel anticancer therapies.

Signaling Pathway: Oxidative Stress-Induced Apoptosis

Increased levels of reactive oxygen species (ROS) can trigger a cascade of signaling events within a cell, ultimately leading to apoptosis. Key pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the NF-κB signaling pathway. While direct evidence for S-(Thiobenzoyl)thioglycolic acid activating these pathways is limited, its role as a pro-oxidant suggests a likely involvement.

Caption: General overview of ROS-induced apoptotic signaling pathways.

Analytical and Material Science Applications

Beyond its role in synthesis and drug discovery, S-(Thiobenzoyl)thioglycolic acid and its related compounds have found applications in analytical chemistry and material science.

Metal Ion Extraction

The ability of thiol-containing compounds to form stable complexes with metal ions makes them excellent candidates for metal extraction.[5] Studies on thioglycolate-based ionic liquids have demonstrated their efficacy in extracting heavy metals like cadmium(II) and copper(II) from aqueous solutions, with distribution ratios reaching up to 1200. While specific quantitative data for S-(Thiobenzoyl)thioglycolic acid is not provided, its structural similarity suggests potential for similar applications.

Quantitative Data: Metal Extraction with Thioglycolate-Based Ionic Liquids

| Metal Ion | Extractant System | Distribution Ratio (D) | Reference |

| Cadmium(II) | Thioglycolate-based Ionic Liquids | up to 1200 | [6] |

| Copper(II) | Thioglycolate-based Ionic Liquids | up to 1200 | [6] |

Thiol Detection

The reactivity of the thiobenzoylthio group suggests that S-(Thiobenzoyl)thioglycolic acid could potentially be used in analytical methods for the detection and quantification of thiols.[3] This would likely involve a thiol-disulfide exchange reaction, where the thiol analyte reacts with the dithioester moiety, leading to a detectable change, such as the release of a chromophore.

Experimental Protocol: General Thiol Detection using Ellman's Reagent (for comparison)

A common method for thiol quantification is the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). A similar principle could be adapted for S-(Thiobenzoyl)thioglycolic acid.

-

Principle: A thiol-containing sample is mixed with a solution of the detector reagent. The reaction releases a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.

-

Procedure (using DTNB):

-

Prepare a buffer solution (e.g., Tris buffer).

-

Add the thiol-containing sample to the buffer.

-

Add a solution of DTNB.

-

Measure the absorbance at a specific wavelength (e.g., 412 nm for the product of the DTNB reaction).

-

The concentration of the thiol is proportional to the measured absorbance.[7]

-

Other Potential Applications

The versatile nature of S-(Thiobenzoyl)thioglycolic acid has led to its mention in other fields, although detailed technical information is less available.

-

Cosmetic Formulations: It has been suggested for use in skin care products for its exfoliating properties.[5]

-

Agrochemicals: It serves as a key intermediate in the synthesis of various agrochemicals.[5]

Conclusion

S-(Thiobenzoyl)thioglycolic acid is a molecule of significant interest with a range of applications that extend well beyond its established role in polymerization. Its utility as a thiobenzoylation reagent in organic synthesis, a precursor to the promising anticancer drug elesclomol, and its potential in inducing oxidative stress in cancer cells highlight its importance in drug discovery and medicinal chemistry. Furthermore, its potential applications in analytical chemistry for metal ion extraction and thiol detection, as well as in cosmetics and agrochemicals, underscore its versatility. While detailed experimental protocols and comprehensive quantitative data for some of these applications are still emerging, the existing evidence strongly suggests that S-(Thiobenzoyl)thioglycolic acid will continue to be a valuable tool for researchers and scientists across various disciplines. Further exploration into its biological activities and reaction mechanisms is warranted to fully unlock the potential of this multifaceted compound.

References

- 1. S-(Thiobenzoyl)thioglycolic acid | 942-91-6 | Benchchem [benchchem.com]

- 2. S-(Thiobenzoyl)thioglycolic acid 99 942-91-6 [sigmaaldrich.com]

- 3. Buy S-(Thiobenzoyl)thioglycolic acid | 942-91-6 [smolecule.com]

- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells. | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Thiobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

Safety and Handling of S-(Thiobenzoyl)thioglycolic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for S-(Thiobenzoyl)thioglycolic acid. The information is compiled from various safety data sheets and available scientific literature to ensure a comprehensive resource for laboratory personnel. This document outlines known hazards, personal protective equipment recommendations, emergency procedures, and available toxicological data. Additionally, it presents a representative experimental workflow for its use in synthesis and a potential signaling pathway it may influence, based on current research understanding.

Chemical Identification and Physical Properties

S-(Thiobenzoyl)thioglycolic acid, also known as (Thiobenzoylthio)acetic acid, is a sulfur-containing organic compound. Its key identifiers and physical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 942-91-6 | |

| Molecular Formula | C₉H₈O₂S₂ | |

| Molecular Weight | 212.29 g/mol | |

| Appearance | Orange to Brown to Dark red powder to crystal | |

| Melting Point | 125-127 °C | |

| Solubility | Soluble in acetone (B3395972) (25 mg/mL, clear) |

Hazard Identification and Classification

S-(Thiobenzoyl)thioglycolic acid is classified as an irritant. The primary hazards are associated with skin and eye contact.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Signal Word: Warning

Pictogram:

-

GHS07 (Exclamation Mark)

Safety and Handling Precautions

Adherence to proper laboratory safety protocols is crucial when handling S-(Thiobenzoyl)thioglycolic acid to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system or a fume hood to minimize the dispersion of dust.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be necessary in situations with a higher risk of splashing.

-

Skin Protection:

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: For operations that may generate dust, a dust respirator (e.g., N95) is recommended.

Hygiene Measures

-

Wash hands and face thoroughly after handling the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice. Take off contaminated clothing immediately.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice if you feel unwell.

Spills and Leaks

-

Avoid dust formation.

-

Sweep up the spilled solid material and place it in a suitable container for disposal.

-

Clean the spill area thoroughly.

-

Ensure adequate ventilation.

Storage and Disposal

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container. Store away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Toxicological Information

There is a notable lack of specific quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for S-(Thiobenzoyl)thioglycolic acid in publicly available literature and safety data sheets. One safety data sheet explicitly states "No information available" for these values.

For context and as a precautionary measure, the toxicological data for a structurally related compound, thioglycolic acid , is provided below. It is crucial to understand that this data does not directly represent the toxicity of S-(Thiobenzoyl)thioglycolic acid and should be used for informational purposes only, highlighting the potential for toxicity within this class of compounds.

| Toxicological Data for Thioglycolic Acid (CAS 68-11-1) | |

| Acute Oral Toxicity (LD50, Rat) | 73 - 114 mg/kg |

| Acute Dermal Toxicity (LD50, Rabbit) | 848 mg/kg |

| Acute Inhalation Toxicity (LC50, Rat) | 210 mg/m³ (4 hours) |

Experimental Protocols and Applications

S-(Thiobenzoyl)thioglycolic acid is primarily used in organic synthesis, most notably as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and architectures.

Representative Experimental Workflow: RAFT Polymerization

Below is a generalized workflow for a RAFT polymerization experiment using a chain transfer agent like S-(Thiobenzoyl)thioglycolic acid. Specific quantities and reaction conditions will vary depending on the monomer and desired polymer characteristics.

An In-depth Technical Guide to S-(Thiobenzoyl)thioglycolic Acid: Properties, Synthesis, and Applications in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-(Thiobenzoyl)thioglycolic acid, a key reagent in organic synthesis and polymer chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and its critical role as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Chemical Identity: Synonyms and Alternative Names

S-(Thiobenzoyl)thioglycolic acid is known by a variety of names in chemical literature and commercial catalogs. Precise identification is crucial for accurate sourcing and application in research and development.

The compound's systematic IUPAC name is 2-(benzenecarbonothioylsulfanyl)acetic acid [1]. Other commonly used synonyms include:

-

2-(Benzothioylthio)acetic acid[1]

-

Thiobenzoylsulfanyl-Acetic Acid[1]

-

Carboxymethyl dithiobenzoate

-

Thiobenzoyl thioglycolate

-

2-((Phenylcarbonothioyl)thio)acetic acid

-

Acetic acid, [(phenylthioxomethyl)thio]-

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 942-91-6 | [1] |

| Molecular Formula | C₉H₈O₂S₂ | [1][4] |

| Molecular Weight | 212.29 g/mol | [1][4][5] |

| Appearance | Orange to brown to dark red crystalline powder | [1][2] |

| Melting Point | 125-128 °C | [1][6] |

| Boiling Point | 375.5 ± 44.0 °C at 760 mmHg (Predicted) | [1][6] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 2.91 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in acetone (B3395972) (25 mg/mL), methanol (B129727); limited solubility in water | [5][6] |

| InChI Key | XBEIANFIOZTEDE-UHFFFAOYSA-N | [1] |

Safety Information: S-(Thiobenzoyl)thioglycolic acid is classified as an irritant, causing skin and serious eye irritation[5]. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn during handling[5]. It is recommended to store the compound in a cool, dark place, away from oxidizing agents[2].

Experimental Protocols

Synthesis of S-(Thiobenzoyl)thioglycolic Acid

The primary method for synthesizing S-(Thiobenzoyl)thioglycolic acid is through the thiobenzoylation of thioglycolic acid[1]. While specific, detailed protocols are proprietary to manufacturers, a general procedure can be outlined based on established chemical principles.

Reaction Principle: The synthesis involves the reaction of a benzoyl chloride derivative with thioglycolic acid in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism.

General Laboratory-Scale Synthesis Protocol:

-

Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with thioglycolic acid and a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

Base Addition: The flask is cooled in an ice bath, and an appropriate base (e.g., triethylamine (B128534) or pyridine) is added dropwise to deprotonate the thiol group of the thioglycolic acid.

-

Thiobenzoylating Agent Addition: A solution of thiobenzoyl chloride in the same anhydrous solvent is added slowly via the dropping funnel to the cooled reaction mixture under a nitrogen atmosphere.

-

Reaction: The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for a specified period, typically several hours, and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield S-(Thiobenzoyl)thioglycolic acid as a crystalline solid[1].

Application in RAFT Polymerization of Methyl Methacrylate (B99206)

S-(Thiobenzoyl)thioglycolic acid is a highly effective chain transfer agent for RAFT polymerization, enabling the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions[1]. The following is a representative protocol for the RAFT polymerization of methyl methacrylate (MMA).

Materials:

-

Methyl methacrylate (MMA), monomer (inhibitor removed)

-

S-(Thiobenzoyl)thioglycolic acid, RAFT agent

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

-

Anhydrous benzene (B151609) or other suitable solvent

-

Ampules or Schlenk tubes

-

Vacuum line

Procedure:

-

Stock Solution Preparation: A stock solution of methyl methacrylate (e.g., 15 mL, 0.14 mol) and AIBN (e.g., 20.1 mg, 0.122 mmol) is prepared in a suitable solvent like benzene (e.g., 5 mL).

-

Reaction Mixture Preparation: Aliquots of the stock solution (e.g., 2 mL) are added to ampules or Schlenk tubes containing a pre-weighed amount of S-(Thiobenzoyl)thioglycolic acid (the exact amount will depend on the desired polymer molecular weight and monomer/RAFT agent ratio).

-

Degassing: The contents of the ampules are degassed by three repeated freeze-evacuate-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. The ampules are then sealed under vacuum.

-

Polymerization: The sealed ampules are placed in a preheated oil bath at a specific temperature (e.g., 60 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Isolation: The polymerization is quenched by cooling the ampules in an ice bath and exposing the contents to air. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum to a constant weight.

Diagrams and Workflows

Synthesis of S-(Thiobenzoyl)thioglycolic Acid

Caption: General synthesis scheme for S-(Thiobenzoyl)thioglycolic acid.

Mechanism of RAFT Polymerization

The core of RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains.

Caption: Mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

References

Methodological & Application

Application Notes and Protocols for S-(Thiobenzoyl)thioglycolic Acid in RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing S-(Thiobenzoyl)thioglycolic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent for the controlled polymerization of various monomers. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development.

Introduction to RAFT Polymerization and S-(Thiobenzoyl)thioglycolic Acid

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block, graft, and star polymers. The control over the polymerization is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.

S-(Thiobenzoyl)thioglycolic acid is a highly efficient dithiobenzoate-based RAFT agent. Its structure, featuring a thiobenzoyl group and a carboxylic acid functionality, makes it particularly suitable for controlling the polymerization of a wide range of "more-activated" monomers (MAMs) like styrenes and acrylates. The terminal carboxylic acid group also provides a convenient handle for post-polymerization modification and bioconjugation, which is of significant interest in the development of drug delivery systems and other biomedical applications.[1]

Mechanism of RAFT Polymerization

The RAFT process operates via a degenerative chain transfer mechanism that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes irreversible termination reactions, allowing for the controlled growth of polymer chains.

References

Application Notes and Protocols for Synthesizing Block Copolymers with S-(Thiobenzoyl)thioglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of block copolymers utilizing S-(Thiobenzoyl)thioglycolic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. These protocols are designed to be a valuable resource for researchers in polymer chemistry, materials science, and drug development, offering a foundation for creating well-defined block copolymers with applications in therapeutic delivery.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. S-(Thiobenzoyl)thioglycolic acid is a versatile dithiobenzoate-based RAFT agent suitable for the controlled polymerization of a wide range of monomers, including styrenes, acrylates, and acrylamides. The resulting block copolymers, particularly amphiphilic ones, can self-assemble into various nanostructures such as micelles, which are of significant interest for drug delivery applications. These nanocarriers can encapsulate hydrophobic drugs, enhance their solubility, and provide for their controlled release.